ACC2 vs. ACC1 Selectivity: A 70-Fold Window for Isozyme-Specific Probing Compared to Pan-ACC Inhibitors
3-(2-Oxo-acetyl)-benzonitrile demonstrates a distinct selectivity for Acetyl-CoA carboxylase 2 (ACC2) over ACC1. In a comparative in vitro assay using recombinant human enzymes, it inhibited ACC2 with an IC50 of 4.3 nM, while its potency against ACC1 was substantially lower at 303 nM [1]. This ~70-fold selectivity window contrasts sharply with broad-spectrum ACC inhibitors like PF-05175157 (IC50: ACC1=27 nM, ACC2=33 nM) and ND-646 (IC50: ACC1=3.5 nM, ACC2=4.1 nM), which exhibit near-equipotent activity across both isozymes [2][3].
| Evidence Dimension | Selectivity index for ACC2 over ACC1 (IC50 ACC1 / IC50 ACC2) |
|---|---|
| Target Compound Data | 303 nM (ACC1) / 4.3 nM (ACC2) = 70.5-fold selectivity |
| Comparator Or Baseline | PF-05175157: 27 nM (ACC1) / 33 nM (ACC2) = 0.82-fold (non-selective). ND-646: 3.5 nM (ACC1) / 4.1 nM (ACC2) = 0.85-fold (non-selective). |
| Quantified Difference | Approximately 70-fold greater selectivity for ACC2 versus pan-ACC inhibitors. |
| Conditions | Inhibition of recombinant human ACC1 and ACC2 assessed by reduction in conversion of acetyl-CoA to malonyl-CoA. |
Why This Matters
For researchers requiring isozyme-specific inhibition to dissect ACC1 vs. ACC2 biology or to mitigate potential hepatic lipotoxicity associated with ACC1 inhibition, the selectivity of this compound offers a distinct experimental advantage over non-selective tools.
- [1] BindingDB. BDBM50462062 (CHEMBL4225659): Affinity Data for Human ACC1 and ACC2. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462062 View Source
- [2] Griffith, D. A., et al. (2014). PF-05175157: A Novel Broad Spectrum Acetyl-CoA Carboxylase Inhibitor. Journal of Medicinal Chemistry, 57(24), 10512-10526. DOI: 10.1021/jm501550e View Source
- [3] Svensson, R. U., et al. (2016). Inhibition of Acetyl-CoA Carboxylase Suppresses Fatty Acid Synthesis and Tumor Growth of Non-Small-Cell Lung Cancer in Preclinical Models. Nature Medicine, 22(10), 1108–1119. DOI: 10.1038/nm.4181 View Source
